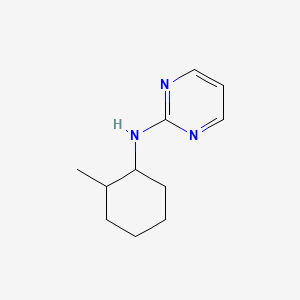

N-(2-methylcyclohexyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylcyclohexyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h4,7-10H,2-3,5-6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOUXOZSKQYQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 2 Methylcyclohexyl Pyrimidin 2 Amine

Direct Synthesis Approaches to N-(2-methylcyclohexyl)pyrimidin-2-amine

Direct synthesis methods provide the most straightforward routes to the target molecule, typically involving the coupling of a pyrimidine (B1678525) precursor with 2-methylcyclohexylamine (B147291) or one of its derivatives.

Amidation and Coupling Reactions for C-N Bond Formation

The formation of the C-N bond between the amine and the pyrimidine ring is a critical step that can be achieved through several powerful cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction is highly versatile, allowing for the coupling of amines with aryl halides. wikipedia.org In the context of synthesizing this compound, this protocol would involve the reaction of 2-methylcyclohexylamine with a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-substituted pyrimidine and regenerate the catalyst. libretexts.org The choice of ligand is crucial for the reaction's success. Early systems used monodentate phosphine (B1218219) ligands, but the development of bidentate ligands like Xantphos and sterically hindered ligands significantly expanded the reaction's scope and efficiency, particularly for less reactive substrates or primary amines. wikipedia.orgnih.gov

Research on the synthesis of similar N-arylpyrimidin-2-amine derivatives has established optimized conditions that are applicable to this synthesis. nih.govnih.gov These typically involve a palladium source, a suitable phosphine ligand, and a base in an inert solvent. nih.govnih.govgriffith.edu.au

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Pyrimidines Based on protocols for similar N-substituted pyrimidin-2-amines.

| Component | Example | Function | Source |

| Palladium Source | Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Pd₂(dba)₃ | Catalyst precursor | nih.govmdpi.com |

| Ligand | Xantphos, 1,3-Bis(diphenylphosphino)propane (dppp) | Stabilizes the palladium center and facilitates the catalytic cycle | nih.gov |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine, facilitating its coordination to the metal center | nih.govnih.gov |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction | libretexts.orgnih.gov |

| Temperature | Reflux | Provides energy to overcome the activation barrier | nih.govnih.gov |

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for forging the C-N bond. This reaction involves the attack of a nucleophile—in this case, 2-methylcyclohexylamine—on an electron-deficient aromatic ring, such as a pyrimidine bearing a good leaving group (e.g., a halogen) at the 2-position. youtube.com The pyrimidine ring's nitrogen atoms are electron-withdrawing, which facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.com

The reaction of 2,4-dichloropyrimidines with nucleophiles generally leads to the selective displacement of the halide at the 4-position. stackexchange.commdpi.com However, by using a substrate like 2-chloropyrimidine, the substitution is directed to the desired position. A study on the synthesis of various 2-aminopyrimidine (B69317) derivatives demonstrated a highly effective and simple protocol where 2-amino-4,6-dichloropyrimidine (B145751) was reacted with a range of amines in the presence of triethylamine (B128534) under solvent-free conditions at elevated temperatures (80–90 °C), yielding the products in high yields. nih.gov This approach avoids the use of expensive metal catalysts and ligands, making it an attractive option for large-scale synthesis. organic-chemistry.org

Table 2: Conditions for Nucleophilic Aromatic Substitution Based on a general procedure for synthesis of 6-chloro-N-substituted-pyrimidin-2,4-diamines.

| Component | Example | Function | Source |

| Pyrimidine Substrate | 2-Amino-4,6-dichloropyrimidine | Electrophile | nih.gov |

| Nucleophile | Various primary and secondary amines | Nucleophile | nih.gov |

| Base | Triethylamine (Et₃N) | Acid scavenger | nih.gov |

| Solvent | None (Solvent-free) | N/A | nih.gov |

| Temperature | 80–90 °C | Provides activation energy | nih.gov |

Cyclization Reactions Involving 2-Methylcyclohexylamine Precursors

An alternative to direct coupling involves building the pyrimidine ring onto the 2-methylcyclohexylamine scaffold. This retrosynthetic approach requires first converting the starting amine into a more complex building block.

The classical method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment with a C-C-C fragment. nih.gov For the synthesis of this compound, this would typically start with the conversion of 2-methylcyclohexylamine into N-(2-methylcyclohexyl)guanidine. This substituted guanidine (B92328) then serves as the N-C-N component.

This guanidine derivative can then be reacted with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketoester or an enone, in a cyclocondensation reaction to form the pyrimidine ring. nih.govmdpi.com While this is a well-established route, it has limitations, including the availability and stability of the required substituted guanidines. mdpi.com Ultrasound irradiation has been shown to promote such cyclocondensation reactions, often leading to higher yields and shorter reaction times. organic-chemistry.orgnih.gov For example, the condensation of enones with guanidine under ultrasonic irradiation has been successfully used to furnish 2-aminopyrimidines. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. capes.gov.br Several MCRs for pyrimidine synthesis have been developed. acs.orgnih.govrsc.org

A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three alcohol molecules. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the C-C and C-N bonds necessary for the pyrimidine core. acs.orgnih.gov A hypothetical MCR for this compound could involve the reaction of N-(2-methylcyclohexyl)guanidine (as the amidine component) with appropriate alcohols in the presence of an iridium-pincer complex catalyst. Such strategies are at the forefront of synthetic chemistry, offering regioselective and sustainable pathways to complex molecules. acs.orgnih.gov

Synthesis of Chiral this compound Isomers

The 2-methylcyclohexyl group in this compound contains two stereocenters, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of these specific isomers requires stereocontrolled methods.

Enantioselective and Diastereoselective Synthetic Routes

The primary method for synthesizing N-substituted pyrimidin-2-amines involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an appropriate amine. A common precursor for this is 2-chloropyrimidine or 2-bromopyrimidine. The key to a stereoselective synthesis of this compound lies in the use of an enantiomerically pure 2-methylcyclohexylamine.

A well-established method for forming C-N bonds is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.orgresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2-halopyrimidine with a specific stereoisomer of 2-methylcyclohexylamine. The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. youtube.com Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to improve reaction efficiency. youtube.com

Another approach is the nickel-catalyzed desymmetrization of symmetric cyclopentenylamine derivatives, which has been shown to be an efficient route for producing cyclic chiral amines with adjacent stereocenters. rsc.org This methodology could potentially be adapted for the synthesis of chiral 2-methylcyclohexylamine precursors.

| Reaction | Catalyst/Reagents | Key Features | Potential Application |

| Buchwald-Hartwig Amination | Pd-catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos, BrettPhos), Base (e.g., NaOtBu) | Forms C-N bonds with high efficiency and broad substrate scope. wikipedia.orgresearchgate.net | Coupling of 2-halopyrimidine with enantiomerically pure 2-methylcyclohexylamine. |

| Nickel-Catalyzed Alkene Desymmetrization | Ni-catalyst, Ligand | Creates cyclic chiral amines with multiple stereocenters. rsc.org | Synthesis of enantiomerically pure 2-methylcyclohexylamine as a starting material. |

Resolution Techniques for Stereoisomers

When a stereoselective synthesis is not feasible, resolution of a racemic mixture of this compound can be employed. The most common method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another technique is chiral column chromatography . This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

| Resolution Technique | Principle | Common Agents/Materials | Advantages/Disadvantages |

| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities. wikipedia.org | Chiral acids (e.g., tartaric acid, camphorsulfonic acid), Chiral bases (e.g., brucine). wikipedia.org | Can be cost-effective for large scales, but is often laborious and relies on trial-and-error for finding a suitable resolving agent. wikipedia.org |

| Chiral Column Chromatography | Differential interaction with a chiral stationary phase. | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Highly effective for analytical and preparative separations, but can be expensive for large-scale production. |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reactions

Solvent-free reactions, often performed by grinding the reactants together (mechanochemistry) or by heating a mixture of neat reactants, offer significant environmental benefits by eliminating solvent waste. nih.govmdpi.com The synthesis of various pyrimidine derivatives has been successfully achieved under solvent-free conditions. nih.govmdpi.comresearchgate.netnih.gov For instance, the condensation of an aldehyde, malononitrile, and barbituric acid can be carried out by ball-milling without any catalyst to produce pyrano[2,3-d]pyrimidines in high yields. nih.govmdpi.com A similar approach could be envisioned for the reaction of 2-chloropyrimidine with 2-methylcyclohexylamine, potentially by heating the neat reactants.

A study on the synthesis of 2-(arylamino)nicotinic acid derivatives reported an efficient solvent-free protocol using boric acid as a catalyst, which could be applicable to the synthesis of N-cycloalkylaminopyrimidines. nih.gov

Catalyst-Free or Environmentally Benign Catalysis

Developing catalyst-free reactions is a key goal of green chemistry. Several pyrimidine syntheses have been reported to proceed without a catalyst. rsc.orgwikipedia.orglibretexts.org For example, the synthesis of tetrahydropyrimidines has been achieved through a formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines under catalyst-free conditions. rsc.orglibretexts.org The synthesis of imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines has also been reported to occur efficiently without a catalyst. nih.gov

When a catalyst is necessary, using an environmentally benign one is preferred. Boric acid, for example, is a low-cost and low-toxicity catalyst that has been used for the synthesis of N-arylamino derivatives under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. wikipedia.orgrsc.orgjaveriana.edu.conih.gov The synthesis of various N-heterocycles, including pyrimidines, has been significantly improved using microwave irradiation. wikipedia.orgrsc.orgjaveriana.edu.co

The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with aniline (B41778) derivatives to form 2-anilinopyrimidines has been shown to be more efficient under microwave conditions. rsc.org A general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives involves reacting 2-amino-4-chloro-pyrimidine with a substituted amine in propanol (B110389) with triethylamine at 120–140 °C for 15–30 minutes. nih.gov This method could be directly adapted for the synthesis of this compound.

| Green Chemistry Approach | Key Principle | Example Application to Pyrimidine Synthesis |

| Solvent-Free Reaction | Eliminates solvent waste, simplifies workup. | Mechanochemical synthesis of pyrano[2,3-d]pyrimidines by ball-milling. nih.govmdpi.com |

| Catalyst-Free Synthesis | Avoids catalyst cost, toxicity, and removal. | Catalyst-free synthesis of tetrahydropyrimidines via [3+3]-cycloaddition. rsc.orglibretexts.org |

| Microwave-Assisted Synthesis | Rapid and efficient heating, often leading to higher yields and shorter reaction times. wikipedia.orgjaveriana.edu.co | Microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloropyrimidines. rsc.org |

Scale-Up Considerations and Process Chemistry Development for this compound

The successful transition of a synthetic route from a laboratory setting to large-scale industrial production is a complex undertaking that requires careful consideration of numerous factors. For the synthesis of this compound, a robust and efficient process is paramount to ensure economic viability, safety, and consistent product quality. This section will delve into the critical aspects of scale-up and process chemistry development for this specific molecule, drawing upon established principles in chemical engineering and process optimization.

Key considerations for the scale-up of this compound synthesis include:

Raw Material Sourcing and Specification: The quality and cost of starting materials, such as 2-chloropyrimidine and 2-methylcyclohexylamine, are critical. Establishing stringent specifications for these raw materials is necessary to control impurity profiles and ensure consistent reaction performance.

Solvent Selection and Optimization: The choice of solvent is crucial for reaction kinetics, product isolation, and environmental impact. A solvent that facilitates high conversion rates, allows for easy product crystallization, and has a favorable safety and environmental profile is ideal.

Reaction Parameter Optimization: A thorough investigation of reaction parameters, including temperature, pressure, reaction time, and stoichiometry, is required to maximize yield and minimize byproduct formation. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify optimal conditions.

Work-up and Isolation Procedures: The development of a scalable and efficient work-up and isolation procedure is essential. This may involve optimizing extraction, crystallization, and filtration processes to ensure high purity and yield of the final product.

Impurity Profile and Control: A comprehensive understanding of the impurity profile is necessary to develop effective control strategies. This includes identifying the sources of impurities and implementing measures to minimize their formation or remove them during purification.

Process Safety: A thorough safety assessment of the entire process is non-negotiable. This includes evaluating the thermal stability of reactants and intermediates, identifying potential hazards, and implementing appropriate safety measures to mitigate risks.

The following data tables illustrate the types of optimization studies that would be conducted during the process development of this compound.

Table 1: Optimization of the Condensation Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Toluene | 80 | 12 | 75 | 95 |

| 2 | Toluene | 100 | 8 | 82 | 96 |

| 3 | DMF | 80 | 12 | 85 | 97 |

| 4 | DMF | 100 | 6 | 90 | 98 |

| 5 | Acetonitrile | Reflux | 16 | 78 | 94 |

Table 2: Solvent Screening for Crystallization

| Entry | Solvent System | Yield (%) | Purity (%) |

| 1 | Ethanol/Water | 92 | 99.5 |

| 2 | Isopropanol | 88 | 99.2 |

| 3 | Heptane/Ethyl Acetate | 95 | 99.8 |

| 4 | Toluene | 85 | 99.0 |

The data presented in these tables is illustrative and represents the type of systematic approach required for process optimization. Through careful and methodical process chemistry development, a scalable, robust, and economically viable manufacturing process for this compound can be established.

Advanced Structural Elucidation and Conformational Analysis of N 2 Methylcyclohexyl Pyrimidin 2 Amine

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic analysis is a cornerstone for elucidating the molecular structure of a chemical compound. For N-(2-methylcyclohexyl)pyrimidin-2-amine, a suite of advanced spectroscopic methods provides a holistic view of its atomic connectivity, functional groups, and electronic environment.

High-resolution NMR spectroscopy offers unparalleled insight into the molecular framework of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the N-H proton, and the protons of the 2-methylcyclohexyl group. The pyrimidine protons typically appear in the aromatic region (δ 6.5-8.5 ppm), while the cyclohexyl protons would be found in the aliphatic region (δ 1.0-2.0 ppm). rsc.org The ¹³C NMR spectrum provides complementary information, with the pyrimidine carbons resonating at lower fields (δ 150-170 ppm) compared to the aliphatic carbons of the cyclohexyl ring. researchgate.net

2D NMR Techniques: To unambiguously assign these signals and elucidate through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which would be instrumental in tracing the connectivity within the 2-methylcyclohexyl ring system, differentiating between the methine, methylene, and methyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (2-3 bond) couplings between ¹H and ¹³C atoms. It is crucial for connecting the 2-methylcyclohexyl substituent to the pyrimidine ring, for instance, by observing a correlation between the N-H proton or the adjacent cyclohexyl C1-H and the pyrimidine C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis, as it detects spatial proximities between protons that are close in space but not necessarily connected through bonds. youtube.com For this compound, NOESY cross-peaks could reveal the relative orientation of the methyl group and the pyrimidine ring, helping to determine the preferred conformation (e.g., equatorial vs. axial orientation of the pyrimidine substituent) and the cis/trans relationship between the methyl group and the amino linkage. youtube.com The interaction is detectable for protons within approximately 4-5 angstroms of each other. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine H-4, H-6 | ~8.3 (d) | ~158 |

| Pyrimidine H-5 | ~6.6 (t) | ~110 |

| Pyrimidine C-2 | - | ~162 |

| N-H | ~7.0 (br s) | - |

| Cyclohexyl C1-H | ~3.9 (m) | ~55 |

| Cyclohexyl C2-H | ~1.8 (m) | ~35 |

| Cyclohexyl CH₂ | ~1.2-1.9 (m) | ~25-34 |

| Methyl (CH₃) | ~0.9 (d) | ~18 |

Note: Predicted values are based on typical shifts for 2-aminopyrimidine (B69317) and methylcyclohexyl moieties. Actual values may vary based on solvent and specific conformation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.net

N-H Vibrations: A key feature in the FT-IR spectrum would be the N-H stretching vibration, expected as a sharp to medium band in the 3200-3400 cm⁻¹ region. rsc.org The N-H bending (scissoring) mode would appear around 1600-1650 cm⁻¹. nih.gov

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits characteristic stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region. researchgate.net These bands are often strong and sharp in both FT-IR and Raman spectra.

Cyclohexyl C-H Vibrations: The aliphatic C-H stretching vibrations of the methylcyclohexyl group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The corresponding C-H bending vibrations appear in the 1350-1470 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weaker in Raman, the aromatic ring stretching modes and symmetric vibrations of the alkyl framework can be quite strong, aiding in a comprehensive vibrational assignment. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3200 - 3400 | FT-IR |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| N-H Bend | 1600 - 1650 | FT-IR |

| Aliphatic C-H Bend | 1350 - 1470 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound (molecular formula C₁₁H₁₇N₃), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

The calculated exact mass of the neutral molecule [M] is 191.1422. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺.

Calculated Exact Mass of C₁₁H₁₇N₃: 191.1422 g/mol

Calculated Exact Mass of [C₁₁H₁₈N₃]⁺: 192.1495 m/z

Observing a peak at or very near m/z 192.1495 in an HRMS spectrum would provide strong evidence for the assigned molecular formula. Tandem mass spectrometry (MS/MS) experiments could further confirm the structure by analyzing fragmentation patterns, such as the characteristic loss of the methylcyclohexyl group.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. In this compound, the pyrimidine ring is the principal chromophore responsible for UV absorption.

The spectrum is expected to show absorptions characteristic of heteroaromatic systems:

π → π* Transitions: These are typically strong absorptions occurring at shorter wavelengths (e.g., 200-300 nm) and arise from the excitation of electrons within the π-system of the pyrimidine ring.

n → π* Transitions: These are weaker, longer-wavelength absorptions resulting from the excitation of a non-bonding electron (from one of the nitrogen lone pairs) into an anti-bonding π* orbital.

The amino group (-NH-) acts as an auxochrome, and its lone pair of electrons can interact with the pyrimidine π-system, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. The 2-methylcyclohexyl group, being a saturated alkyl substituent, is not expected to significantly alter the position of the main absorption bands but may have a minor influence on their intensity. The addition of the compound to solutions containing biological macromolecules like human serum albumin can cause slight spectral changes, which can be used to study binding interactions. nih.gov

Solid-State Structural Investigations

While spectroscopic methods reveal the structure in solution or the gas phase, solid-state techniques like X-ray diffraction provide a definitive, high-resolution snapshot of the molecule's conformation and intermolecular interactions in the crystalline state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.net Analysis of this compound or its derivatives would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the preferred solid-state conformation. nih.gov

Key structural insights from such an analysis would include:

Conformation of the Cyclohexyl Ring: The analysis would confirm whether the cyclohexyl ring adopts a chair, boat, or twist-boat conformation, with the chair form being the most likely. It would also definitively establish the positions of the methyl and pyrimidin-2-amine substituents as either axial or equatorial.

Relative Orientation of Rings: The dihedral angle between the plane of the pyrimidine ring and the mean plane of the cyclohexyl ring would be determined. nih.gov This is crucial for understanding steric hindrance and potential intramolecular interactions.

Intermolecular Interactions: A crystal structure would reveal the network of intermolecular forces that stabilize the crystal lattice. For this molecule, hydrogen bonding is expected to be a dominant interaction, with the amine proton (N-H) acting as a hydrogen bond donor and the sp²-hybridized nitrogen atoms of the pyrimidine ring acting as acceptors. researchgate.net These interactions play a critical role in the molecular packing.

Stereochemistry: For a chiral sample, X-ray diffraction can determine the absolute configuration of the stereocenters in the 2-methylcyclohexyl group.

Computational modeling studies on similar pyrimidine-containing structures have been used to rationalize binding modes and conformational preferences, often in conjunction with X-ray data. acs.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (examples) |

| Key Bond Length (C-N amine) | ~1.35 - 1.40 Å |

| Key Bond Length (C=N pyrimidine) | ~1.32 - 1.38 Å |

| H-Bonding Motif | N-H···N (pyrimidine) |

| Cyclohexyl Conformation | Chair |

Note: These are representative values based on published structures of similar N-aryl/alkyl-2-aminopyrimidines and are for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is rich with features that facilitate a variety of intermolecular interactions, playing a crucial role in its condensed-phase behavior and potential for molecular recognition.

Hydrogen Bonding: The most prominent intermolecular interaction is expected to be hydrogen bonding, primarily involving the secondary amine proton (N-H) and the nitrogen atoms of the pyrimidine ring. In substituted 2-aminopyrimidines, intermolecular N-H···N hydrogen bonds are a consistent and significant contributor to their solid-state structures. mdpi.com These interactions can lead to the formation of well-defined supramolecular synthons. For instance, it is common for 2-aminopyrimidine derivatives to form centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a stable eight-membered ring motif. mdpi.com In the case of this compound, the exocyclic amine can act as a hydrogen bond donor, while the endocyclic nitrogen atoms of the pyrimidine ring can act as acceptors. This donor-acceptor capability allows for the formation of extended hydrogen-bonded networks, significantly influencing the crystal packing and melting point of the compound. mdpi.com The presence of the bulky 2-methylcyclohexyl group may introduce steric hindrance that could influence the geometry and prevalence of these hydrogen bonds compared to less substituted aminopyrimidines.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Expected Geometry | Significance |

| Hydrogen Bonding | N-H (amine) as donor; Pyrimidine N as acceptor | Dimeric synthons, extended chains | Primary determinant of crystal packing and solid-state structure |

| π-π Stacking | Pyrimidine ring | Parallel-displaced or T-shaped | Contributes to crystal stability and molecular recognition |

Conformational Analysis of the Cyclohexyl Ring and Pyrimidine Moiety

Cyclohexyl Ring Conformation: Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. libretexts.orgucla.edu For a monosubstituted cyclohexane (B81311) like the 2-methylcyclohexyl group in this molecule, the substituent (in this case, the methyl group and the pyrimidin-2-amine group) can occupy either an axial or an equatorial position. The two chair conformations are in rapid equilibrium through a process known as ring flipping. libretexts.org

Generally, a substituent in the equatorial position is sterically more favorable and thus lower in energy than in the axial position, where it experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org Therefore, the 2-methyl group on the cyclohexyl ring is expected to preferentially occupy an equatorial position. The pyrimidin-2-amine substituent at the C1 position will also favor an equatorial orientation to minimize steric clash. This leads to two possible diastereomers: cis and trans. In the cis isomer, one substituent would be axial and the other equatorial in the most stable chair form, while in the trans isomer, both substituents can be in the more stable diequatorial conformation. Consequently, the trans isomer is generally more stable. libretexts.org

Pyrimidine Moiety Orientation: The orientation of the pyrimidine ring relative to the cyclohexyl ring is determined by rotation around the C-N single bond. The steric bulk of the 2-methylcyclohexyl group will likely influence the dihedral angle between the plane of the pyrimidine ring and the C-N bond of the cyclohexane ring. In related N-aryl pyrimidin-2-amines, significant twisting around this bond has been observed to relieve steric strain. The final conformation will be a balance between minimizing steric hindrance and maximizing any potential intramolecular interactions.

Table 2: Predicted Conformational Preferences

| Molecular Fragment | Preferred Conformation | Key Considerations |

| Cyclohexyl Ring | Chair | Minimization of torsional and angular strain |

| 2-Methyl Group | Equatorial | Avoidance of 1,3-diaxial interactions |

| Pyrimidin-2-amine Group | Equatorial | Minimization of steric hindrance |

| Pyrimidine Moiety | Twisted relative to C-N bond | Balance of steric and electronic effects |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., ECD, VCD)

This compound possesses two chiral centers (at C1 and C2 of the cyclohexyl ring), making it a chiral molecule that can exist as a pair of enantiomers for each diastereomer (cis and trans). Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral molecules in solution. nih.govnih.govwikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions within a chiral molecule. purechemistry.org The resulting ECD spectrum is unique for each enantiomer, showing mirror-image curves. By comparing the experimental ECD spectrum of an unknown sample to that of a standard with a known absolute configuration, the stereochemistry can be assigned. Alternatively, the experimental spectrum can be compared to a theoretically calculated spectrum, often generated using time-dependent density functional theory (TD-DFT), to determine the absolute configuration. youtube.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light during vibrational transitions. wikipedia.orgacs.org VCD is particularly sensitive to the three-dimensional arrangement of atoms and the conformation of a molecule. nih.govwikipedia.org Like ECD, the VCD spectra of enantiomers are of equal intensity but opposite sign. nih.gov

The determination of the absolute configuration of this compound using VCD would involve the following steps:

Experimental Measurement: The VCD and infrared (IR) spectra of a sample of the chiral molecule are recorded.

Computational Modeling: The possible low-energy conformers of both the (1R, 2R) and (1S, 2S) enantiomers (for the trans isomer, for example) are generated through computational conformational searches.

Spectral Calculation: For each stable conformer, the IR and VCD spectra are calculated using quantum chemical methods, such as DFT.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative energies (Boltzmann population).

Comparison and Assignment: The final, Boltzmann-averaged theoretical VCD spectrum for each enantiomer is compared with the experimental VCD spectrum. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. youtube.com The comparison of the calculated and experimental IR spectra serves as a quality control for the computational model. stackexchange.com

These chiroptical techniques provide an invaluable tool for the stereochemical characterization of complex chiral molecules like this compound, which is crucial for applications where stereoisomerism plays a key role.

Chemical Reactivity and Derivatization Strategies for N 2 Methylcyclohexyl Pyrimidin 2 Amine

Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a π-deficient heterocycle, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, especially when activated with electron-withdrawing groups or containing a good leaving group. The presence of the N-(2-methylcyclohexyl)amino group at the C2 position acts as an activating group, influencing the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (SEAr) on the pyrimidine core is generally challenging due to the ring's electron-deficient nature. researchgate.net The two nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. However, the presence of activating groups, such as the amino substituent in N-(2-methylcyclohexyl)pyrimidin-2-amine, can facilitate these reactions. researchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

| Reaction Type | Typical Reagents | Target Position | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | C5 | Introduction of a nitro (-NO₂) group |

| Bromination | Br₂ / FeBr₃ | C5 | Introduction of a bromo (-Br) atom |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C5 | Introduction of an acyl (-COR) group |

Nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalizing pyrimidines. researchgate.net This reaction is facilitated if a good leaving group, such as a halogen, is present on the ring, particularly at the C2, C4, or C6 positions. For a derivative of this compound, such as 4-chloro-N-(2-methylcyclohexyl)pyrimidin-2-amine, the chlorine atom at the C4 position would be susceptible to displacement by various nucleophiles.

Studies on related 2-aminopyrimidines show that substitution of a halogen atom can occur with alkyl- or arylamines, often under acidic or heated conditions. researchgate.net The reactivity of positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4 > C6 > C2 > C5, with the para-position to a nitrogen atom being more activated. stackexchange.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Leaving Group | Position | Product Type |

| Alkoxides (RO⁻) | Cl, Br | C4 or C6 | Ether derivative |

| Amines (R₂NH) | Cl, Br | C4 or C6 | Diamine derivative |

| Thiolates (RS⁻) | Cl, Br | C4 or C6 | Thioether derivative |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been successfully applied to pyrimidine systems. acs.orgrhhz.net These reactions typically involve a halogenated pyrimidine derivative (e.g., 5-bromo-N-(2-methylcyclohexyl)pyrimidin-2-amine) reacting with a coupling partner in the presence of a palladium catalyst and a base. The ability of pyrimidines to coordinate with palladium can sometimes inhibit catalysis, but the development of specialized ligands has overcome many of these challenges. rhhz.netwikipedia.org

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. It is widely used to form biaryl structures or to introduce alkyl or vinyl groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for introducing alkynyl moieties onto the pyrimidine ring, often utilizing a palladium catalyst and a copper(I) co-catalyst. tandfonline.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method can be used to append vinyl groups to the pyrimidine scaffold. Intramolecular Heck reactions have also been employed to create macrocyclic structures containing a pyrimidine core. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrimidine Core

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C (sp²-sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (sp²-sp²) |

Modifications of the Cyclohexyl Moiety

The 2-methylcyclohexyl group offers opportunities for derivatization through reactions targeting the saturated aliphatic ring. These modifications can alter the steric profile and physicochemical properties of the molecule. The stereochemistry of the existing methyl group and its connection to the pyrimidine ring will significantly influence the outcome of these reactions.

The functionalization of C-H bonds on the cyclohexyl ring can be achieved through various oxidative or radical-based reactions.

Hydroxylation: The introduction of a hydroxyl group can be accomplished using various oxidizing agents. The position of hydroxylation is influenced by both steric and electronic factors. In many cyclohexyl systems, oxidation preferentially occurs at the C4 position, which is often a metabolic "soft spot". pressbooks.pub The stereoselectivity of the hydroxylation is dependent on the reaction mechanism and the directing influence of the existing substituents. scispace.com

Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) can introduce a halogen atom onto the cyclohexyl ring. The regioselectivity is governed by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and primary. Therefore, the C2 position would be a likely site for initial halogenation. The stereochemical outcome depends on the accessibility of the C-H bond to the halogenating agent.

Skeletal modifications of the cyclohexyl ring can lead to the formation of five- or seven-membered rings. wikipedia.org These transformations typically require the prior installation of specific functional groups on the ring.

Ring Contractions: A common method for contracting a six-membered ring to a five-membered one is the Favorskii rearrangement, which proceeds from an α-halo ketone. wikipedia.orgchemistrysteps.com Another pathway is a pinacol-type rearrangement of a 1,2-diol on the cyclohexane (B81311) ring, which can be induced by acid. wikipedia.org For example, converting the 2-methylcyclohexyl moiety into a 2-bromo-cyclohexanone derivative could, upon treatment with a base, lead to a cyclopentanecarboxylic acid derivative.

Ring Expansions: The Tiffeneau–Demjanov rearrangement is a classic method for expanding a cycloalkane ring by one carbon. wikipedia.org This reaction typically involves the treatment of a β-amino alcohol on the ring with nitrous acid. The resulting diazotization leads to the formation of an unstable diazonium ion, which, upon loss of N₂, triggers a rearrangement to form an expanded ring. For instance, introducing a hydroxymethyl group at the C1 position could set the stage for expansion to a cycloheptyl ring system.

Table 4: Potential Skeletal Rearrangements of the Cyclohexyl Moiety

| Rearrangement Type | Required Precursor | Key Reagents | Resulting Structure |

| Ring Contraction (Favorskii) | α-Halo ketone | Base (e.g., NaOMe) | Cyclopentane derivative |

| Ring Contraction (Pinacol) | 1,2-Diol | Acid (e.g., H₂SO₄) | Cyclopentyl ketone |

| Ring Expansion (Tiffeneau-Demjanov) | β-Amino alcohol | HONO (from NaNO₂/HCl) | Cycloheptanone derivative |

Transformations at the Exocyclic Amine Nitrogen

Alkylation and Acylation Reactions

The nitrogen atom of the exocyclic amine in this compound can readily participate in nucleophilic substitution reactions with alkylating and acylating agents. libretexts.org

Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl iodide) or other alkylating agents. chemrxiv.org The reaction generally proceeds via an SN2 mechanism. libretexts.org While direct alkylation of aminopyrimidines can be straightforward, controlling the extent of alkylation to prevent the formation of quaternary ammonium salts can be challenging and may require careful selection of reaction conditions. libretexts.org For instance, N-alkylation of 2-aminopyridine, a related heterocyclic amine, has been successfully achieved using arylmethyl alcohols in the presence of a ruthenium(II)-NHC catalyst, demonstrating a modern approach to this transformation. researchgate.net Palladium-catalyzed methods have also been developed for the N-arylation of aminopyrimidines, showcasing the versatility of metal-catalyzed cross-coupling reactions for forming C-N bonds at this position. mdpi.comnih.gov

Acylation is the process of introducing an acyl group (R-C=O) to the amine, resulting in the formation of an amide. This is a common and robust reaction for secondary amines. Typical acylating agents include acid chlorides and acid anhydrides, which react readily with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). libretexts.orglibretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which effectively prevents over-acylation. libretexts.orgyoutube.com Studies on related 2-aminopyrimidine (B69317) structures show that direct treatment with benzoyl chlorides in the presence of a strong base like triethylamine can sometimes lead to an undesired N,N-diacylation, while using a weaker base such as pyridine can favor the desired mono-acylated product. semanticscholar.orgresearchgate.net

Table 1: Representative Alkylation and Acylation Reactions on Related Aminopyrimidine Scaffolds This table presents examples of reactions on analogous structures to illustrate the chemical principles.

| Reaction Type | Starting Material Class | Reagent(s) | Product Class | Reference Example |

|---|---|---|---|---|

| N-Alkylation | 4-(Pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylbenzyl bromide, K₂CO₃, DMF | N-Alkyl-pyrimidin-2-amine | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromide, Pd₂(dba)₃, Xantphos, NaOᵗBu | N-Aryl-pyrimidin-2-amine | nih.gov |

| N-Acylation | Substituted 2-aminopyrimidine | Benzoyl chloride, Pyridine | N-Acyl-pyrimidin-2-amine (Amide) | semanticscholar.orgresearchgate.net |

| N-Acylation | N-(pyrimidin-2-yl)-amine derivative | 2,5-Dioxopyrrolidin-1-yl 2-acetoxyacetate, DIPEA | N-Acyl-pyrimidin-2-amine derivative | mdpi.com |

Formation of Ureas, Thioureas, and Sulfonamides

Further derivatization of the exocyclic amine can be accomplished to generate ureas, thioureas, and sulfonamides, which are important functional groups in medicinal chemistry and materials science.

Ureas: N,N,N'-trisubstituted ureas can be synthesized from this compound through several established methods. The most traditional approach involves reaction with phosgene or its safer equivalents like triphosgene or N,N'-carbonyldiimidazole (CDI). nih.gov A common strategy is to first react the amine with triphosgene to generate an in situ carbamoyl chloride or isocyanate intermediate, which then reacts with another primary or secondary amine to yield the unsymmetrical urea. mdpi.comnih.gov

Thioureas: Analogous to urea formation, thioureas can be prepared by reacting the amine with a thiocarbonyl source. A widely used method is the reaction with an isothiocyanate (R-N=C=S). nih.gov This reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. Alternatively, multicomponent reactions involving an amine, an isocyanide, and elemental sulfur provide a direct route to thiourea derivatives. researchgate.net

Sulfonamides: The synthesis of sulfonamides from the parent amine is typically achieved by reacting it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine. nih.gov The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The base is required to neutralize the HCl generated during the reaction.

Table 2: General Synthetic Routes to Urea, Thiourea, and Sulfonamide Derivatives from Secondary Amines

| Derivative | General Reaction | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Urea | Amine + Isocyanate | R'-N=C=O | -N(R)-C(=O)-NHR' | nih.gov |

| Urea | Amine + Phosgene Equivalent | Triphosgene (followed by R'₂NH) | -N(R)-C(=O)-NR'₂ | mdpi.com |

| Thiourea | Amine + Isothiocyanate | R'-N=C=S | -N(R)-C(=S)-NHR' | nih.gov |

| Sulfonamide | Amine + Sulfonyl Chloride | R'-SO₂Cl, Base (e.g., Pyridine) | -N(R)-S(=O)₂-R' | nih.gov |

Photochemical and Electrochemical Reactivity Studies

Dedicated studies on the photochemical and electrochemical behavior of this compound are not extensively documented in the scientific literature. However, the reactivity of the core pyrimidine ring provides a basis for predicting potential transformations.

Photochemical Reactivity: Pyrimidine and its derivatives are known to undergo photochemical reactions, often initiated by UV irradiation. researchgate.net For example, the irradiation of 4-aminopyrimidines can lead to intramolecular rearrangements and the formation of isomeric products. researchgate.netacs.org The specific pathways depend on the substitution pattern and the reaction medium. While oxaziridines have been proposed as transient intermediates in the photoreactions of related pyrimidine N-oxides, their involvement is not universally established. wur.nl The photochemistry of DNA bases (purines and pyrimidines) is an area of intense study, where ultrafast decay processes via conical intersections are key to their photostability. nih.gov It is plausible that this compound could undergo ring-opening, isomerization, or reactions involving the substituents under specific photochemical conditions, though this remains an area for future investigation.

Electrochemical Reactivity: The electrochemical behavior of pyrimidine derivatives has been investigated, revealing that the pyrimidine ring can undergo reduction. researchgate.net The process often involves the reduction of the C=N bonds within the ring. For instance, the electrochemical reduction of pyrimidine itself can proceed via a one-electron process to form a free radical, which may then dimerize or be further reduced. researchgate.netacs.org The presence of substituents, such as amino groups, significantly influences the reduction potential and the subsequent reaction pathways. researchgate.net Amines themselves can undergo electrochemical reactions, typically oxidation, to form radical cations or iminium ions, which can lead to coupling or C-H functionalization reactions. nih.gov A comprehensive electrochemical study of this compound would be necessary to determine its specific redox properties and potential for electrosynthetic derivatization.

Reaction Kinetics and Thermodynamics Investigations

Detailed investigations into the reaction kinetics and thermodynamics specifically for the derivatization of this compound are not widely available in the published literature. Such studies are crucial for optimizing synthetic protocols, understanding reaction mechanisms, and predicting product distributions.

Reaction Kinetics: The rate of the derivatization reactions at the exocyclic amine would be influenced by several factors. For acylation and sulfonylation, the electrophilicity of the acyl or sulfonyl chloride and the nucleophilicity of the amine are paramount. Steric hindrance from the bulky 2-methylcyclohexyl group could potentially slow the rate of reaction compared to a smaller N-substituent. Kinetic studies of related processes, such as the Buchwald-Hartwig amination for the synthesis of N-arylpyrimidin-2-amines, have been performed to optimize catalyst systems, temperature, and reaction times for maximum yield. mdpi.com

Potential Research Applications of N 2 Methylcyclohexyl Pyrimidin 2 Amine

As a Privileged Scaffold for Chemical Library Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple biological targets, making them ideal starting points for the development of new drugs. nih.govufrj.br The pyrimidine (B1678525) core of N-(2-methylcyclohexyl)pyrimidin-2-amine is a well-established privileged scaffold, found in numerous FDA-approved drugs and biologically active compounds. nih.govgsconlinepress.comnih.gov The presence of this scaffold in this compound makes it a valuable building block for creating libraries of diverse compounds for high-throughput screening.

Combinatorial Chemistry Approaches

This compound is well-suited for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short amount of time. The secondary amine and the pyrimidine ring offer multiple points for chemical modification. For instance, the pyrimidine ring can be further functionalized at its 4, 5, and 6 positions, while the secondary amine can be acylated, alkylated, or used in other coupling reactions. mdpi.com This allows for the creation of a large library of analogs, each with unique properties. A general scheme for the diversification of the this compound scaffold is presented below.

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Acylation | Acid chlorides, anhydrides, in the presence of a base | Amide derivatives |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Tertiary amine derivatives |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, palladium catalyst | C-4 or C-6 arylated pyrimidine derivatives |

| Buchwald-Hartwig Amination | Amines, palladium catalyst | C-4 or C-6 aminated pyrimidine derivatives |

This combinatorial approach, often aided by solid-phase synthesis techniques, can efficiently generate thousands of compounds for biological screening. nih.gov

Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small molecules, or "fragments," against a biological target. nih.gov this compound, with a molecular weight of 191.28 g/mol , fits within the typical size range for fragments. The individual components of the molecule—the pyrimidine ring and the methylcyclohexyl group—can be considered as fragments that can be further optimized to improve binding affinity and selectivity to a target protein. The pyrimidine core, in particular, is a common feature in many kinase inhibitors and other therapeutic agents, making this compound an attractive starting point for FBDD campaigns. nih.govnih.gov

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrimidine ring and the secondary amine of this compound can act as coordination sites for metal ions. This makes the compound a potential ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). researchgate.net

Development of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands. nih.govmdpi-res.com The ability of this compound to coordinate to metal centers through its nitrogen atoms could be exploited in the synthesis of novel MOFs. nih.govresearchgate.net The specific stereochemistry of the 2-methylcyclohexyl group could introduce chirality into the MOF structure, which could be beneficial for applications in enantioselective separations or catalysis. The properties of such MOFs would depend on the choice of metal ion and the coordination geometry.

| Metal Ion | Potential Coordination Geometry | Potential MOF Properties |

| Zn(II) | Tetrahedral | Luminescence, gas storage |

| Cu(II) | Square planar or octahedral | Catalysis, magnetic properties |

| Co(II) | Tetrahedral or octahedral | Magnetic properties, catalysis |

| Fe(III) | Octahedral | Catalysis, drug delivery |

Application in Asymmetric Catalysis

The presence of a chiral center in the 2-methylcyclohexyl group makes this compound a candidate for use as a chiral ligand in asymmetric catalysis. nih.gov Asymmetric catalysis is a process that favors the formation of one enantiomer or diastereomer over another, which is crucial in the synthesis of many pharmaceuticals. When coordinated to a metal center, the chiral environment created by the ligand can influence the stereochemical outcome of a chemical reaction. For example, rhodium or iridium complexes of chiral nitrogen-containing ligands are often used in asymmetric hydrogenation reactions.

Chemical Biology Probes and Tools

Chemical probes are small molecules used to study biological systems. chemicalprobes.org this compound could serve as a scaffold for the development of such probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule, it could be used to visualize and track the localization of its target protein within a cell or to isolate the protein for further study. The pyrimidine core is a known pharmacophore for a variety of protein classes, including kinases and G-protein-coupled receptors, suggesting that derivatives of this compound could be developed as selective probes for these targets. ufrj.brnih.gov

| Reporter Group | Linkage Chemistry | Potential Application |

| Fluorescein isothiocyanate (FITC) | Reaction with the secondary amine | Fluorescence microscopy |

| Biotin | Amide coupling to a carboxylated analog | Affinity-based protein purification |

| Azide or alkyne | Incorporation into the scaffold via synthesis | Click chemistry for bio-conjugation |

Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis of Its Research Applications

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the chemical compound this compound. Consequently, a detailed analysis of its potential research applications, as specified in the requested outline, cannot be provided at this time. The absence of published studies, patents, or database entries for this specific molecule means that any discussion of its use in fluorescent labeling, imaging, or as an affinity probe would be purely speculative and not based on scientific evidence.

Scientific research on novel chemical entities typically involves a progression from synthesis and basic characterization to the exploration of potential applications. In the case of this compound, the foundational data necessary to support a discussion of its utility in advanced research areas appears to be absent from the public domain.

While the broader class of aminopyrimidines has been investigated for a variety of bioactivities, these findings cannot be directly and accurately extrapolated to the specific molecule without dedicated research. The unique structural features of this compound, namely the 2-methylcyclohexyl substituent, would significantly influence its chemical and physical properties, and by extension, its biological and photophysical behavior.

Therefore, until research on this compound is conducted and published, a scientifically accurate and informative article on its potential research applications in fluorescent labeling and as an affinity probe cannot be generated.

Future Research Directions and Unexplored Avenues for N 2 Methylcyclohexyl Pyrimidin 2 Amine

Development of Novel Stereoselective Synthetic Methodologies

The presence of two chiral centers in the 2-methylcyclohexyl moiety of N-(2-methylcyclohexyl)pyrimidin-2-amine results in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the methyl group relative to the aminopyrimidine substituent (cis or trans) can significantly impact the molecule's interaction with biological targets or its packing in a solid state. Future research should prioritize the development of synthetic routes that provide precise control over this stereochemistry.

Key areas for exploration include:

Asymmetric Synthesis: Developing methods for the asymmetric synthesis of 2-methylcyclohexylamine (B147291) precursors. This could involve chiral auxiliary-guided reactions, organocatalysis, or transition-metal-catalyzed asymmetric hydrogenation of a suitable enamine or imine precursor.

Stereospecific Coupling Reactions: Investigating stereoretentive coupling reactions between a pre-synthesized, stereochemically pure 2-methylcyclohexylamine and a 2-halopyrimidine. This would ensure that the stereointegrity of the cyclohexane (B81311) ring is maintained during the final assembly of the molecule.

Enzymatic Resolution: Employing lipases or other hydrolases for the kinetic resolution of racemic mixtures of this compound or its precursors. This can be an efficient method for separating enantiomers.

A study on a related compound, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide, highlighted the importance of defining the ratios of cis and trans diastereoisomers for regulatory and safety assessment, underscoring the need for stereocontrolled synthesis in this class of molecules. researchgate.net

Advanced Computational Design and Prediction for New Derivatives

Computational chemistry offers powerful tools to guide the synthesis of new derivatives of this compound with optimized properties. By modeling the molecule and its potential interactions, researchers can prioritize synthetic targets and reduce the need for extensive empirical screening.

Future computational studies should focus on:

Conformational Analysis: Performing detailed conformational searches and energy calculations to understand the preferred three-dimensional structures of the different stereoisomers. This is crucial for predicting how they might fit into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological or material property data is generated, QSAR models can be developed to correlate specific structural features (e.g., stereochemistry, addition of new functional groups) with activity.

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking can be used to predict the binding modes and affinities of this compound derivatives to specific protein targets, such as kinases. nih.gov Subsequent molecular dynamics simulations can then assess the stability of these predicted binding poses over time. nih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives is essential. nih.gov Algorithms can estimate properties like solubility, bioavailability, and potential toxicity, helping to filter out compounds with poor drug-like characteristics early in the design process. nih.gov

| Computational Tool | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular orbitals, and electrostatic potential. nih.gov | Understanding of reactivity and intermolecular interaction potential. |

| Molecular Dynamics (MD) | Simulation of molecular motion and binding stability with a target protein. nih.gov | Assessment of the stability of ligand-receptor complexes. |

| QSAR Modeling | Correlation of structural features with biological activity or physical properties. | Predictive models to guide the design of more potent or suitable derivatives. |

| Virtual Screening | Docking of a library of virtual derivatives into a target's active site. nih.gov | Identification of promising new derivatives for synthesis. |

Exploration of Bio-orthogonal Reactivity and Bioconjugation

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Modifying this compound to incorporate a bio-orthogonal handle could enable its use as a chemical probe to study biological systems.

Potential research avenues include:

Installation of Bio-orthogonal Groups: Synthesizing derivatives that incorporate small, stable, and non-perturbative functional groups such as alkynes or azides. These groups can then be selectively reacted with complementary partners (e.g., via copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach fluorescent dyes, affinity tags, or other labels.

Development of Photo-activatable Probes: Introducing a photolabile caging group onto the molecule. This would allow the activity of this compound to be controlled with high spatial and temporal precision using light.

Imide Transfer Bioconjugation: While maleimides are common reagents for bioconjugation with thiols, recent research has shown that related pyrocinchonimide structures can react with amines via an imide transfer mechanism. nih.gov Investigating whether the pyrimidine (B1678525) ring system or a modified version could participate in similar novel bioconjugation strategies with proteins would be a groundbreaking area of research.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding clinical outcomes)

Future applications in this domain include:

Generative AI for De Novo Design: Using generative models, trained on large databases of known active molecules, to design entirely new derivatives of this compound. elsevier.com These models can learn the "rules" of medicinal chemistry to propose novel structures with a high probability of being active and synthetically accessible.

AI-Powered Virtual Screening: Employing deep learning models to screen massive virtual libraries of compounds for potential activity against a specific biological target. nih.gov This can be significantly faster and more accurate than traditional virtual screening methods. nih.gov

Synthesis Prediction: Utilizing AI tools to predict viable synthetic routes for novel, computer-generated derivatives. This can help to bridge the gap between in silico design and wet-lab synthesis. elsevier.com

Property Prediction: Training ML models to accurately predict a wide range of physicochemical and biological properties, including binding affinity, selectivity, and potential off-target effects, based solely on the chemical structure. nih.gov

Recent studies have demonstrated the power of AI in identifying novel pyrimidine-based inhibitors, showcasing the potential for these techniques to be applied to the this compound scaffold. nih.gov

Investigation of Material Science Applications (e.g., in polymer chemistry, optoelectronics)

Beyond biological applications, the structural features of this compound suggest potential utility in material science. The rigid, aromatic pyrimidine core and the flexible, aliphatic cyclohexane ring provide a unique combination of properties.

Areas for future investigation comprise:

Polymer Chemistry: Investigating the use of this compound or its derivatives as monomers or additives in polymer synthesis. The amine functionality could be used to create polyamides or polyimides, while the pyrimidine ring could impart thermal stability or specific electronic properties to the resulting polymer.

Optoelectronics: Exploring the photophysical properties of derivatives functionalized with chromophores. The pyrimidine ring is an electron-deficient system, which could be paired with electron-rich moieties to create molecules with interesting charge-transfer characteristics suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Crystal Engineering: Studying the solid-state packing of the different stereoisomers. The specific three-dimensional shape and hydrogen bonding capabilities (donor amine, acceptor pyrimidine nitrogens) could be exploited to design molecular crystals with desired properties, such as nonlinear optical activity or specific host-guest recognition capabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-methylcyclohexyl)pyrimidin-2-amine, and how can purity be optimized?

- Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, regioselective arylation at the pyrimidine core can be achieved using Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles with aryl halides or alkenes . Post-synthesis, purification via column chromatography or recrystallization is critical. Purity can be validated using HPLC (≥95%) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .

Q. How should structural and thermal stability be characterized for this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability. For instance, related pyrimidin-2-amine derivatives exhibit decomposition temperatures >200°C, indicating suitability for high-temperature applications .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Answer : ¹H/¹³C NMR confirms proton and carbon environments (e.g., pyrimidine ring protons at δ 8.3–8.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?

- Answer : Computational modeling (e.g., DFT) predicts reactive sites, while directing groups (e.g., methylcyclohexyl) influence regioselectivity. Palladium-catalyzed C-H activation strategies enable site-specific functionalization at the C5 position .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Answer : Kinase inhibition assays (e.g., CDK4/6) using fluorescence polarization or radiometric methods measure IC₅₀ values. For example, pyrimidin-2-amine analogs showed CDK4 inhibition with IC₅₀ values <100 nM, comparable to palbociclib . Cellular uptake and cytotoxicity can be tested via MTT assays in cancer cell lines .

Q. How can molecular docking and MD simulations guide SAR studies for this compound?

- Answer : Docking into kinase ATP-binding pockets (e.g., CDK4/6) identifies key interactions (e.g., hydrogen bonds with Val96 or Lys35). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability and conformational changes. For instance, substituents at the pyrimidine C4 position enhance hydrophobic interactions .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Answer : Validate pharmacokinetics (e.g., serum stability via HPLC ) and ADMET properties. Adjust formulations (e.g., PEGylation) to improve bioavailability. Comparative metabolomics can identify off-target effects or metabolic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.